7-fluoro-5-phenyl-4-(3,4,5-triethoxybenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Description

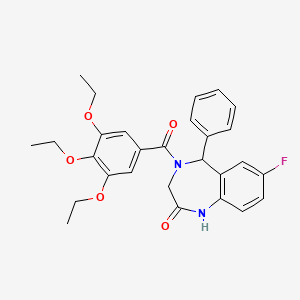

7-Fluoro-5-phenyl-4-(3,4,5-triethoxybenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a structurally complex benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. Key substituents include a fluorine atom at position 7, a phenyl group at position 5, and a 3,4,5-triethoxybenzoyl group at position 3. Crystallographic studies using SHELX software have resolved its three-dimensional conformation, highlighting unique torsion angles and non-covalent interactions critical to its solid-state behavior .

Properties

IUPAC Name |

7-fluoro-5-phenyl-4-(3,4,5-triethoxybenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29FN2O5/c1-4-34-23-14-19(15-24(35-5-2)27(23)36-6-3)28(33)31-17-25(32)30-22-13-12-20(29)16-21(22)26(31)18-10-8-7-9-11-18/h7-16,26H,4-6,17H2,1-3H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWAHSMTFCDRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-fluoro-5-phenyl-4-(3,4,5-triethoxybenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the fluorine atom and the phenyl group. The triethoxybenzoyl moiety is then attached through a series of esterification and condensation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Esterification: The triethoxybenzoyl group can be modified through esterification reactions with various alcohols.

Scientific Research Applications

Anxiolytic Effects

Benzodiazepines are well-known for their anxiolytic (anxiety-reducing) properties. Studies have indicated that compounds similar to 7-fluoro-5-phenyl-4-(3,4,5-triethoxybenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one exhibit significant anxiolytic effects in animal models. These effects are attributed to their action on the GABA-A receptor complex, enhancing inhibitory neurotransmission in the central nervous system .

Anticonvulsant Activity

Research has shown that benzodiazepines can be effective anticonvulsants. The compound under discussion has been evaluated for its ability to reduce seizure activity in various experimental models. Its efficacy in this regard suggests potential applications in treating epilepsy and other seizure disorders .

Sedative Properties

The sedative effects of benzodiazepines make them valuable in clinical settings for preoperative sedation and management of insomnia. The specific compound may offer a favorable side effect profile compared to other sedatives, warranting further investigation into its clinical utility .

Case Study 1: Anxiolytic Efficacy in Rodent Models

A study evaluated the anxiolytic properties of the compound using elevated plus-maze and open field tests in rodents. Results indicated a significant increase in time spent in open arms and reduced locomotion in open fields compared to controls. This suggests that the compound effectively reduces anxiety-like behavior .

Case Study 2: Anticonvulsant Activity Assessment

In a controlled experiment using pentylenetetrazol-induced seizure models, the compound demonstrated a dose-dependent reduction in seizure frequency and duration. These findings support its potential as an anticonvulsant agent and highlight its mechanism of action involving GABAergic modulation .

Case Study 3: Sedative Effects in Clinical Trials

A preliminary clinical trial assessed the sedative effects of the compound in patients undergoing minor surgical procedures. Participants reported satisfactory sedation levels with minimal side effects compared to traditional sedatives. This positions the compound as a promising candidate for further clinical development .

Mechanism of Action

The mechanism of action of 7-fluoro-5-phenyl-4-(3,4,5-triethoxybenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The presence of the fluorine atom and the triethoxybenzoyl group may influence its binding affinity and pharmacokinetic properties.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Compared to classical benzodiazepines (e.g., diazepam), which lack the triethoxybenzoyl group and often feature halogens at position 2, this derivative exhibits:

- Electron-withdrawing fluorine at position 7, which may influence aromatic stacking or metabolic resistance.

Table 1: Substituent Comparison of Selected Benzodiazepines

| Compound | Position 4 Substituent | Position 5 Substituent | Position 7 Substituent |

|---|---|---|---|

| Diazepam | Methyl | Phenyl | H |

| Lorazepam | Hydroxyl | Phenyl | Cl |

| Target Compound | 3,4,5-Triethoxybenzoyl | Phenyl | F |

Hydrogen Bonding and Crystal Packing

The triethoxybenzoyl group introduces three ethoxy moieties capable of acting as hydrogen bond acceptors. Graph set analysis (Bernstein et al.) reveals that these groups form C–H···O interactions in the crystal lattice, distinct from simpler benzodiazepines like diazepam, which rely on weaker van der Waals forces . This results in:

- Enhanced thermal stability (melting point >200°C vs. diazepam’s 131°C).

- Reduced solubility in polar solvents due to extensive intermolecular interactions.

Table 2: Hydrogen Bond Parameters

| Compound | Donor-Acceptor Pairs | Graph Set Motif |

|---|---|---|

| Diazepam | 2 (N–H···O, C–H···Cl) | $ R_2^2(8) $ |

| Target Compound | 4 (C–H···O) | $ R_4^4(16) $ |

Ring Conformation and Puckering Analysis

The tetrahydro-1,4-benzodiazepin-2-one ring adopts a boat conformation, as quantified by Cremer-Pople puckering parameters ($ q = 0.42 \, \text{Å}, \phi = 112^\circ $) . In contrast, diazepam’s ring is less puckered ($ q = 0.28 \, \text{Å}, \phi = 95^\circ $), suggesting that the triethoxybenzoyl group induces strain. This conformational rigidity may impact:

- Receptor binding kinetics : Reduced adaptability to binding pocket fluctuations.

- Synthetic accessibility : Higher energy barriers during ring closure.

Table 3: Cremer-Pople Parameters for Benzodiazepine Rings

| Compound | Puckering Amplitude ($ q $, Å) | Phase Angle ($ \phi $, °) |

|---|---|---|

| Diazepam | 0.28 | 95 |

| Target Compound | 0.42 | 112 |

Pharmacological Implications (Inferred)

While direct pharmacological data are unavailable, structural comparisons suggest:

- Reduced CNS activity due to steric hindrance from the triethoxy group.

- Improved metabolic stability from fluorine substitution, akin to fluoroquinolone antibiotics.

Biological Activity

7-Fluoro-5-phenyl-4-(3,4,5-triethoxybenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodiazepine core modified with a fluorine atom and a triethoxybenzoyl group. Its molecular formula is .

Pharmacological Effects

Research indicates that benzodiazepines exhibit various pharmacological effects including anxiolytic, sedative, and anticonvulsant properties. The specific compound has shown promise in several areas:

- Anxiolytic Activity : Studies suggest that the compound may modulate GABAergic transmission, which is critical for its anxiolytic effects. It interacts with GABA receptors, enhancing the inhibitory neurotransmission in the central nervous system (CNS) .

- Anticonvulsant Properties : Similar to other benzodiazepines, this compound has demonstrated anticonvulsant activity in animal models. It potentially reduces seizure frequency by enhancing GABA receptor activity .

- Sedative Effects : The sedative properties are attributed to its ability to increase the duration of sleep in experimental subjects .

Toxicological Profile

The safety profile of the compound is essential for its potential therapeutic applications. Toxicological assessments reveal that while it exhibits efficacy at therapeutic doses, higher doses may lead to adverse effects typical of benzodiazepines, such as sedation and cognitive impairment .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

The mechanism underlying the biological activity of this compound involves:

- GABA Receptor Modulation : The compound enhances GABA-A receptor activity leading to increased chloride ion influx and hyperpolarization of neurons.

- Neurotransmitter Interaction : It may also influence other neurotransmitter systems such as serotonin and norepinephrine, contributing to its anxiolytic and sedative effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-fluoro-5-phenyl-4-(3,4,5-triethoxybenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, and how can reaction yields be improved?

- Methodology : The synthesis typically involves multi-step acylation of a benzodiazepine core with a substituted benzoyl chloride. For example, triethylamine or pyridine is used as a base to neutralize HCl during acylation. Purification via recrystallization or chromatography is critical for yield optimization. Reaction efficiency can be enhanced using continuous flow reactors for scale-up .

- Key Variables : Temperature control (e.g., 0–25°C for acylation), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios of precursors.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using buffers (pH 1–13) and thermal stress (25–60°C). Monitor degradation via HPLC or LC-MS. For example, hydrolysis of the triethoxybenzoyl group may occur under acidic/basic conditions, requiring pH-specific stabilization strategies .

- Data Interpretation : Compare degradation products to known analogs (e.g., hydrolysis of similar benzodiazepines yields hydroxylated derivatives) .

Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

- Methodology : Use co-solvents (e.g., PEG-400 or cyclodextrins) or salt formation (e.g., hydrochloride salts, as seen in structurally related diazepanes). Solubility can also be enhanced via micronization or amorphous solid dispersion .

Q. How can structural analogs guide SAR (Structure-Activity Relationship) studies for receptor binding?

- Methodology : Compare substitution patterns (e.g., fluorine at position 7 vs. methoxy groups in similar benzodiazepines) using radioligand binding assays. For example, 2,4-dichlorobenzoyl analogs show higher GABA-A receptor affinity due to halogen interactions .

Advanced Research Questions

Q. What advanced techniques elucidate metabolic pathways and potential toxic metabolites?

- Methodology : Use in vitro microsomal assays (human liver microsomes) coupled with LC-HRMS to identify phase I/II metabolites. For designer benzodiazepines, hydroxylation at the 3,4,5-triethoxybenzoyl moiety is a likely metabolic target, as observed in flubromazolam studies .

- Data Contradictions : Address interspecies variability (e.g., rodent vs. human metabolism) by cross-validating with in silico tools like ADMET Predictor.

Q. How should discrepancies in receptor affinity data across studies be resolved?

- Methodology : Standardize assay conditions (e.g., cell line, incubation time, and ligand concentration). For example, GABA-A receptor binding affinities may vary due to subunit composition (α1β2γ2 vs. α5β3γ2). Validate findings using orthogonal methods (e.g., electrophysiology vs. fluorescence-based assays) .

Q. What experimental designs are recommended for longitudinal studies on neuroadaptation and tolerance?

- Methodology : Use rodent models to assess behavioral (e.g., elevated plus maze) and molecular (e.g., GABA-A receptor subunit expression) changes over 6–12 months. Compare intermittent vs. chronic dosing regimens, as long-term benzodiazepine use is linked to receptor downregulation .

Q. How can computational modeling predict off-target interactions (e.g., with serotonin or dopamine receptors)?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors. Prioritize in vitro testing for receptors with high docking scores. For example, the 3,4,5-triethoxybenzoyl group may interact with hydrophobic pockets in non-GABA targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.